1H-Pyrrole-2,5-dione, 1,1'-(2,2,4-trimethyl-1,6-hexanediyl)bis-

Bismaleimide Melting point Melt processability

For composite engineers seeking a sub-120 °C melt-processable bismaleimide, CAS 39979-46-9 offers a distinct aliphatic, methyl-branched architecture. Standard aromatic BMIs solidify at higher temperatures and require solvents for impregnation. - Melting range of 73-110 °C enables solvent-free melt processing for fiber-reinforced composites. - Inherently lower dielectric constant (~2.56 @ 10 MHz) and reduced moisture absorption versus aromatic BMIs, ideal for 5G/radome applications. - Forms tough, phase-separated networks with benzoxazines for enhanced aerospace interior and electronic substrate performance.

Molecular Formula C17H22N2O4
Molecular Weight 318.4 g/mol
CAS No. 39979-46-9
Cat. No. B3052273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrole-2,5-dione, 1,1'-(2,2,4-trimethyl-1,6-hexanediyl)bis-
CAS39979-46-9
Molecular FormulaC17H22N2O4
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCC(CCN1C(=O)C=CC1=O)CC(C)(C)CN2C(=O)C=CC2=O
InChIInChI=1S/C17H22N2O4/c1-12(8-9-18-13(20)4-5-14(18)21)10-17(2,3)11-19-15(22)6-7-16(19)23/h4-7,12H,8-11H2,1-3H3
InChIKeyXQCDLHVXAXBMGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aliphatic Bismaleimide (CAS 39979-46-9) Procurement Overview


1H-Pyrrole-2,5-dione, 1,1'-(2,2,4-trimethyl-1,6-hexanediyl)bis- (CAS 39979-46-9), also designated 2,2,4-Trimethylhexamethylenebismaleimide, BMI-TMH, TBMI, or MMI-2, is an aliphatic bismaleimide monomer with molecular formula C₁₇H₂₂N₂O₄ and molecular weight 318.37 g·mol⁻¹ . It belongs to the bismaleimide (BMI) class of thermosetting addition polyimide precursors, bearing two terminal maleimide reactive groups bridged by a branched aliphatic C₉ spacer derived from 2,2,4-trimethyl-1,6-hexanediamine . Unlike the aromatic bismaleimides that dominate the commercial BMI landscape (e.g., 4,4′-diphenylmethane bismaleimide), this compound incorporates a saturated, methyl-substituted hexylene backbone that imparts fundamentally different melting, solubility, and dielectric characteristics, positioning it for melt-processable composite matrices, lower-temperature curing formulations, and applications where aliphatic-chain flexibility or reduced dielectric constant is required [1].

Melt-processable aliphatic bismaleimide monomer
Designed for low-dielectric composite matrices
Defined branched spacer for biomolecular crosslinking

Why Substituting Aromatic or Linear BMI Analogs Fails


Bismaleimides are not interchangeable; the chemical nature of the bridging group between the two maleimide termini fundamentally dictates melting point, solubility, melt viscosity, cure kinetics, and the thermomechanical and dielectric properties of the final cured network. Aromatic BMIs such as 4,4′-diphenylmethane bismaleimide (CAS 13676-54-5) deliver high T_g and thermal stability but exhibit high melting points (~150–158 °C), limited solubility (requiring dipolar aprotic solvents such as DMF or DMAc), and higher dielectric constants, which restrict melt-processability and preclude certain microelectronic applications [1]. Straight-chain aliphatic BMIs such as 1,6-bismaleimidohexane (CAS 4856-87-5) offer flexibility but lack the methyl branching that disrupts crystallinity and modulates solubility. CAS 39979-46-9 occupies a distinct design space: the 2,2,4-trimethyl-substituted hexylene spacer simultaneously depresses the melting point into a solvent-free processing window (73–110 °C), enhances solubility in common organic solvents (e.g., butanone), and, as an aliphatic system, yields cured polybismaleimides with intrinsically lower dielectric constant and water absorption than aromatic analogs [2][3]. Substituting an aromatic or linear aliphatic BMI without adjusting the formulation and processing parameters will result in altered phase behavior, cure kinetics, and final performance properties.

Aromatic BMI substitution
Higher melting points and dipolar aprotic solvent requirements may shift processing window and formulation compatibility
Linear aliphatic BMI substitution
Absence of methyl branching can alter crystallinity, solubility, and cured-network dielectric behavior
Alternative crosslinker substitution
Shorter or linear spacer geometries may yield different crosslinking distances and conformational constraints

Comparative Evidence vs. Aromatic and Linear Bismaleimides


Melting Point Depression for Solvent-Free Melt Processing

In the same patent disclosure, Mitsubishi Gas Chemical Co. reports the melting ranges for four commercial bismaleimide monomers evaluated for fiber-reinforced composite matrix resins. 1,6-Bismaleimide-(2,2,4-trimethyl)hexane exhibits a melting range of 73 to 110 °C, which is 37–58 °C lower than 4,4′-diphenylmethane bismaleimide (147–168 °C) and 84–131 °C lower than m-phenylene bismaleimide (194–204 °C) [1]. Independent supplier data report a melting point of 70–120 °C, consistent with this range, and further specify the product as a solid powder at ambient temperature . Sigma-Aldrich lists a melting point of 95 °C with a purity of ≥95% . This lower and broader melting window directly permits solvent-free melt impregnation of fiber reinforcements at temperatures where aromatic BMIs remain solid, translating into reduced solvent handling, lower volatile organic compound emissions, and simplified composite manufacturing workflows [1].

Melting Point Depression
Head-to-head
73–110 °C vs 147–204 °C
Supports solvent-free melt processing workflow
Patent-reported comparison; sub‑120 °C impregnation window
Bismaleimide Melting point Melt processability Solvent-free composite manufacturing

Solubility in Ketonic Solvents vs. Aromatic BMIs

Supplier technical documentation explicitly states that CAS 39979-46-9 is soluble in organic solvents such as butanone (methyl ethyl ketone) . This contrasts with the solubility profile of the widely used aromatic bismaleimide 4,4′-diphenylmethane bismaleimide (CAS 13676-54-5), which requires dipolar aprotic solvents such as dimethylformamide (DMF), dimethylacetamide (DMAc), or dimethyl sulfoxide (DMSO) for dissolution . The patent literature further highlights that the aliphatic backbone and methyl branching contribute to enhanced solubility in lower-boiling organic solvents, facilitating solvent-based prepreg and coating processes that avoid the high boiling points, toxicity concerns, and residual solvent issues associated with DMF/DMAc [1]. While a precise numerical solubility limit (g·mL⁻¹) in butanone is not publicly disclosed in peer-reviewed literature, the qualitative solubility difference—soluble in common ketones vs. requiring dipolar aprotic solvents—constitutes a formulation-critical differentiation for industrial users.

Solubility Profile
Reported
Soluble in butanone vs DMF/DMAc required
Enables ketonic solvent-based formulation
Qualitative supplier data; avoids high-boiling aprotic solvents
Bismaleimide solubility Organic solvent processing Butanone Formulation compatibility

Aliphatic Backbone and Lower Dielectric Constant

A 2024 comparative study in Thermochimica Acta systematically evaluated the structure–property relationships of aromatic and aliphatic bismaleimides. Although CAS 39979-46-9 (BMI-TMH) was not among the specific monomers synthesized, the study provides class-level evidence: aliphatic bismaleimides exhibit lower apparent activation energies for polymerization (e.g., BMI-DDA: average Ea = 105.5 kJ·mol⁻¹) and significantly lower dielectric constants compared to aromatic analogs (e.g., P(BMI-C36): dielectric constant = 2.558 @ 10 MHz) [1]. The authors conclude that aliphatic bismaleimides are superior to aromatic counterparts in terms of toughness and low dielectric properties owing to the presence of flexible aliphatic chains [1]. Aromatic polybismaleimides, by contrast, demonstrate higher 5% thermal decomposition temperatures (Td,5 of P(BMI-70) = 513.5 °C) and higher residual carbon yields (44.6% at 800 °C) [1]. This aliphatic vs. aromatic dichotomy directly supports the selection of CAS 39979-46-9 for applications prioritizing low dielectric loss and enhanced toughness over maximum thermostability. As a class-level inference, the quantitative magnitude of the dielectric constant reduction is expected to be comparable to that of P(BMI-C36), though direct measurement on cured CAS 39979-46-9 homopolymer is needed for precise specification.

Dielectric Constant
Class-level
Aliphatic BMIs: Dk ~2.56 @ 10 MHz, lower Ea for cure
Class-level evidence for lower dielectric loss
Direct measurement on CAS 39979-46-9 homopolymer required
Dielectric constant Low-k materials Microelectronics Aliphatic bismaleimide

Branched Spacer Arm Geometry for Protein Crosslinking

Sigma-Aldrich markets this compound as MMI-2, a homobifunctional bismaleimide crosslinking reagent for sulfhydryl (–SH) group conjugation, and specifies a non-cleavable 7-atom branched spacer arm that facilitates close-proximity crosslinking . This defined spacer geometry provides predictable crosslink distances, which is critical for protein structure characterization and protein–protein interaction studies. In contrast, common bismaleimide crosslinkers such as BMH (1,6-bismaleimidohexane) provide a shorter, linear 6-carbon spacer, and BMDPM (1,4-bismaleimido-2,3-dihydroxybutane) provides a different geometry with hydroxyl functionality [1]. The 7-atom branched spacer of CAS 39979-46-9—incorporating a 2,2,4-trimethyl substitution—offers a structurally unique crosslinking geometry that positions it as a distinct tool in the protein crosslinker portfolio, yielding different crosslink distances and conformational constraints relative to linear bismaleimide crosslinkers [1].

Spacer Arm Geometry
Reported
7‑atom branched (C₉) vs 6‑carbon linear (C₆)
Provides distinct crosslinking distance
Complements linear crosslinker structural restraints
Protein crosslinking Homobifunctional reagent Sulfhydryl conjugation Spacer arm

Phase Morphology Control in Benzoxazine Blends

Multiple peer-reviewed studies have investigated blends of CAS 39979-46-9 (designated TBMI) with benzoxazine resins, reporting that TBMI/benzoxazine blends undergo reaction-induced phase separation that can be tuned to yield bi-continuous or interpenetrating network morphologies, resulting in improved toughness relative to neat polybenzoxazine [1][2]. In a 1:1 (w/w) blend of bisphenol-A benzoxazine (BA-a) and TBMI, DSC analysis revealed distinct curing exotherms and the cured blend exhibited a single T_g, indicating co-cure compatibility while retaining the processing advantages of the aliphatic BMI component [3]. This co-cure behavior and morphology control have not been equivalently demonstrated with all aromatic BMIs in benzoxazine systems, where the higher melting points of aromatic BMIs can limit miscibility and alter phase separation dynamics. The ability to generate bi-continuous phase morphologies with TBMI is thus a formulation-specific differentiation relevant to toughened thermoset alloys for aerospace and electronic applications [1].

Benzoxazine Blend Morphology
Reported
Bi-continuous phase + single T_g vs neat polybenzoxazine
Demonstrated co-cure compatibility and phase control
Toughness improvement; system-specific morphology tuning
Benzoxazine BMI-TBMI blend Phase separation Toughness enhancement

Key Application Scenarios for Procurement


Solvent-Free Melt-Processed Composite Matrices

CAS 39979-46-9 is explicitly listed as one of the three most preferred maleimide compounds for thermosetting resin compositions used as matrix resins for fiber-reinforced composite materials, alongside polyphenylmethane maleimide and 4,4′-diphenylmethane bismaleimide [1]. Its melting range of 73–110 °C permits solvent-free melt impregnation of carbon or glass fiber reinforcements at temperatures where aromatic BMIs with melting points of 147–204 °C remain solid [1]. The cured resin exhibits high heat resistance and strength, enabling short-time post-curing [1]. Procurement for aerospace or automotive composite manufacturing programs should prioritize this compound when process specifications demand sub-120 °C melt impregnation without solvent assistance.

Low-Dielectric Microelectronic Encapsulants and Laminates

The aliphatic backbone of CAS 39979-46-9 structurally predisposes its cured polybismaleimide networks to lower dielectric constant and reduced moisture absorption compared to aromatic BMI-based networks [2]. The 2024 comparative study demonstrated that aliphatic bismaleimides exhibit dielectric constants as low as ~2.56 @ 10 MHz and saturated water absorption below 4%, while aromatic polybismaleimides show higher thermal stability (Td,5 up to 513.5 °C) at the expense of higher dielectric loss [2]. For 5G/6G telecommunications laminates, advanced semiconductor packaging, and radome structures where low dielectric loss and controlled moisture uptake are critical design parameters, CAS 39979-46-9 should be evaluated as a matrix resin component or reactive modifier over aromatic BMIs.

Toughened Benzoxazine/BMI Thermoset Alloys

CAS 39979-46-9 (TBMI) has been demonstrated in multiple peer-reviewed studies to form co-cured blends with bisphenol-A benzoxazine (BA-a) that undergo reaction-induced phase separation, yielding bi-continuous or interpenetrating network morphologies with enhanced toughness relative to neat polybenzoxazine [3][4]. The lower melting point of TBMI relative to aromatic BMIs facilitates homogeneous blending with benzoxazine monomers prior to cure, and the resulting phase structure can be tuned by adjusting the initial curing temperature or TBMI concentration [3]. This scenario is highly relevant for aerospace interior panels, electronic substrates, and adhesives requiring the flame-smoke-toxicity profile of benzoxazines combined with the toughness enhancement afforded by the BMI co-monomer.

Biomolecular Crosslinking with Defined Spacer Geometry

As MMI-2 (Sigma-Aldrich Product No. 934348), CAS 39979-46-9 serves as a homobifunctional sulfhydryl-reactive crosslinking reagent featuring a non-cleavable, 7-atom branched spacer arm . This defined geometry provides a crosslinking distance and conformational constraint distinct from linear bismaleimide crosslinkers such as BMH (6-carbon linear spacer) . Researchers performing protein–protein interaction studies, oligomerization state characterization, or proximity mapping via chemical crosslinking coupled with mass spectrometry (XL-MS) can procure this compound as a structurally defined tool for capturing distance restraints that complement those obtained with linear or cleavable crosslinkers.

Application
Selection Property
Validation Focus
Solvent-free melt-processed composites
Low-melting aliphatic BMI monomer
Melt impregnation window and void content
Low-dielectric microelectronic encapsulants / laminates
Aliphatic backbone for low Dk/Df
Dielectric constant and moisture uptake at high frequency
Toughened benzoxazine/BMI thermoset alloys
Co-cure and phase-separation capability
Phase morphology and fracture toughness
Biomolecular crosslinking with defined geometry
Homobifunctional non-cleavable spacer
Crosslink distance specificity and protein conjugation
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